Welcome to the BenchChem Online Store!
molecular formula C5H4ClN3O B1590579 6-Chloropyridazine-3-carboxamide CAS No. 66346-83-6

6-Chloropyridazine-3-carboxamide

Cat. No. B1590579
M. Wt: 157.56 g/mol
InChI Key: NMCKZYHQHAZHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07381719B2

Procedure details

Dissolve methyl 6-chloropyridazine-3-carboxylate (0.498 g, 2.89 mmol) in methanol (28 mL). Cool the solution to 0° C. with an acetone/dry ice bath. Bubble ammonia into the reaction mixture, then allow it to warm to 0° C. over 1 hour before concentrating to give the title compound (0.451 g, 99%): TOF MS ES+ 157.0 (M)+, HRMS calcd for C5H4N3OCl 157.0043 (M)+, found 157.0010, time 4.45 min; HPLC [YMC-Pro pack C-18 (150×4.6 mm, S-5 microm), 0.1 TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 10-20% over 5 min then 20-95% over 18], tR=5.2 min, 100% purity.
Quantity
0.498 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([O:10]C)=O)=[CH:4][CH:3]=1.[NH3:12]>CO>[Cl:1][C:2]1[N:7]=[N:6][C:5]([C:8]([NH2:12])=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.498 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)C(=O)OC
Name
Quantity
28 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0° C. over 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(N=N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.451 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.